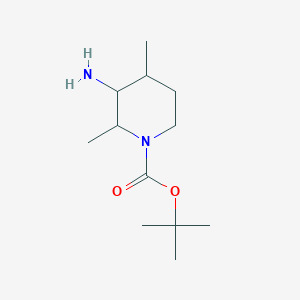

Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate

Description

Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate (CAS: 1803606-40-7) is a piperidine derivative with a molecular formula of C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol . The compound features:

- A tert-butyl carbamate group at position 1, providing steric protection and enhancing stability.

- A primary amino group at position 3, enabling nucleophilic reactions (e.g., amide coupling, sulfonylation).

- Methyl substituents at positions 2 and 4, which influence steric and electronic properties, affecting reactivity and selectivity.

This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease-targeted drugs .

Properties

IUPAC Name |

tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-8-6-7-14(9(2)10(8)13)11(15)16-12(3,4)5/h8-10H,6-7,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZSDTBGIYPHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1N)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803606-40-7 | |

| Record name | tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Deprotection and Functionalization of Piperidine Derivatives

One prominent approach involves the initial synthesis of a protected piperidine derivative, such as tert-butyl 3-(alkoxycarbonylamino) piperidine-1-carboxylate, followed by deprotection and amino functionalization at the 3-position. According to a patent (WO2009133778A1), the process includes:

- Reacting a tert-butyl 3-(alkoxycarbonylamino) piperidine-1-carboxylate with a base at controlled temperatures (0–160°C, preferably 50–120°C).

- The reaction duration varies from 15 minutes to 12 hours depending on temperature and reagent amounts.

- The reaction progress is monitored via gas chromatography or high-performance liquid chromatography (HPLC).

- Addition of a base (e.g., sodium hydride, potassium tert-butoxide) to the protected intermediate.

- Heating to facilitate deprotection and amino group liberation.

- Post-reaction workup involving filtration, extraction, washing, and purification through distillation or crystallization.

- The order of addition is flexible; however, adding the base to the protected intermediate is preferred.

- The process emphasizes mild to moderate temperatures to prevent decomposition.

- The amino group at the 3-position is introduced via nucleophilic substitution or reduction of a suitable precursor.

- The process allows for high yields and purity, suitable for pharmaceutical applications.

- It provides a versatile route adaptable to various substituents on the piperidine ring.

Synthesis via Alkylation and Cyclization

Another route, as detailed in a 2020 chemical research publication, involves multi-step synthesis starting from commercially available precursors:

- Esterification of 5-hydroxypyridine-2-carboxylic acid with methanol.

- Alkylation of the ester with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using Mitsunobu reaction conditions (triphenylphosphine, diethyl azodicarboxylate).

- Hydrolysis of the ester to generate the free acid.

- Cyclization and subsequent functionalization steps to form the piperidine ring with the desired substituents.

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Esterification | Methanol, acid catalyst | Reflux | Convert acid to methyl ester |

| Alkylation | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, PPh3, DIAD | 0°C to room temperature | Attach piperidine moiety |

| Hydrolysis | Acid or base | Room temperature | Remove protecting groups or convert esters to acids |

| Cyclization | Appropriate dehydrating agents | Elevated temperature | Form the piperidine ring |

- The Mitsunobu reaction is critical for selective alkylation.

- The process allows for regioselective functionalization at the 3-position.

- Final steps involve deprotection and purification to obtain the target compound.

Ring Construction via Ethyl Bromo-2-methylpropanoate Route

A notable synthesis pathway involves:

- Reacting ethyl 2-bromo-2-methylpropanoate with ethylenediamine in the presence of potassium carbonate to form 3,3-dimethylpiperazin-2-one.

- Reduction of this intermediate with lithium aluminium hydride (LAH) yields 2,2-dimethylpiperazine.

- Subsequent acylation with tert-butyl chloroformate introduces the Boc group at the nitrogen.

Ethyl 2-bromo-2-methylpropanoate + Ethylenediamine → 3,3-Dimethylpiperazin-2-one

→ Reduction with LAH → 2,2-Dimethylpiperazine

→ Acylation with tert-butyl chloroformate → tert-Butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate

- This method emphasizes the ring construction via amine and ester intermediates.

- The reduction step is critical for ring saturation.

- The acylation step introduces the Boc protecting group selectively at the amino group.

- Well-established in literature with high yields.

- Suitable for scale-up with controlled reaction conditions.

Summary of Data and Reaction Conditions

| Preparation Method | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Deprotection & Functionalization | Base (NaH, KtBu), heat | 0–160°C, 15 min–12 h | Versatile, high purity | Multiple steps, requires monitoring |

| Alkylation & Cyclization | Mitsunobu reagents, esterification agents | Room temperature to reflux | Regioselective, adaptable | Multi-step, sensitive to impurities |

| Ring Construction via Ester & Reduction | Ethyl bromo-2-methylpropanoate, LAH | Controlled temperature, inert atmosphere | High yield, scalable | Handling of reactive intermediates |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate serves as an intermediate in synthesizing pharmaceutical compounds. Its structural properties enable it to interact with biological targets, making it valuable in developing drugs aimed at the central nervous system (CNS).

- Example : Research has indicated that derivatives of this compound can exhibit activity against specific CNS disorders, such as depression and anxiety, by modulating neurotransmitter systems.

Material Science

This compound is utilized in synthesizing polymers and advanced materials. Its unique chemical structure allows for the incorporation of specific functional groups that enhance material properties.

- Applications :

- Development of specialty coatings

- Creation of high-performance polymers with tailored mechanical properties

Biological Studies

In biological research, this compound is employed to study enzyme mechanisms and protein interactions. It acts as a scaffold for designing inhibitors or activators of various enzymes.

- Mechanism of Action : The compound can inhibit specific enzymes involved in metabolic pathways, thereby providing insights into cellular processes.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A (2020) | CNS Drug Development | Demonstrated efficacy of a derivative in reducing anxiety-like behavior in animal models. |

| Study B (2021) | Polymer Synthesis | Developed a new polymer with enhanced thermal stability using this compound as a building block. |

| Study C (2022) | Enzyme Inhibition | Identified the compound as a potent inhibitor of a key enzyme involved in metabolic disorders. |

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The following table compares tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate with analogous piperidine derivatives, highlighting key structural and functional differences:

Physical and Spectral Properties

- Spectroscopy: Analogs such as tert-butyl 2-phenyl-4-methylpiperidine-1-carboxylate () have detailed ¹H/¹³C NMR and HRMS data, aiding structural validation.

Pharmaceutical Intermediates

- The target compound’s amino group is critical for synthesizing benzimidazolone derivatives () and nitropyrimidine intermediates (), which are precursors to kinase inhibitors .

- In contrast, sulfonamide derivatives () are used in protease inhibitor development due to their strong hydrogen-bonding capabilities .

Stereochemical Considerations

Limitations and Gaps

- The target compound lacks reported data on solubility, melting/boiling points, and stability, which are available for analogs like tert-butyl 3-hydroxy-4,4-dimethylpiperidine-1-carboxylate () .

Biological Activity

Tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological systems and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H23N2O2

- CAS Number : 1803606-40-7

This compound contains a tert-butyl group, an amino group, and two methyl groups on the piperidine ring, contributing to its lipophilicity and potential biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of neuropharmacology and cancer therapy. Below are some of the key findings regarding its biological activity:

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that certain piperidine compounds induced apoptosis in FaDu hypopharyngeal tumor cells, suggesting a mechanism of action that could be applicable to this compound as well .

Neuropharmacological Effects

Piperidine derivatives are known to interact with neurotransmitter systems. This compound may exhibit activity through modulation of receptors involved in neuroprotection or neurodegeneration. The structural characteristics of this compound may enhance its binding affinity to specific receptors in the central nervous system (CNS) .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Receptor Modulation : Interaction with neurotransmitter receptors (e.g., dopamine or serotonin receptors).

- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation or survival pathways.

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of related piperidine compounds. Below are summarized findings from selected studies:

Q & A

Q. What are the common synthetic routes for tert-butyl 3-amino-2,4-dimethylpiperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step functionalization of the piperidine ring. Key steps include:

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to protect the piperidine nitrogen, using reagents like di-tert-butyl dicarbonate in dichloromethane (DCM) with a base (e.g., triethylamine) .

- Amine Introduction : The 3-amino group can be introduced via nucleophilic substitution or reductive amination. For sterically hindered environments, NaH in DMF or LiAlH₄ in anhydrous ether may enhance reactivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is commonly used to isolate the final product .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl groups at C2/C4, Boc carbonyl at ~155 ppm). Anomalies in splitting patterns may arise from restricted rotation of the tert-butyl group .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 256.2).

- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry or bond angles. Preferential use of Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution data .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- Waste Disposal : Segregate waste in labeled containers and consult professional disposal services for incineration .

Advanced Research Questions

Q. How to resolve contradictions in NMR data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine 2D NMR (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the Boc carbonyl and adjacent protons confirm its position .

- Crystallographic Refinement : If spectral overlap persists, grow single crystals and solve the structure using SHELX. Compare experimental vs. computed (DFT) bond lengths to validate stereochemistry .

Q. How to optimize reaction yields when steric hindrance from the tert-butyl group impedes functionalization?

- Methodological Answer :

- Base Selection : Use bulky bases (e.g., DBU) to deprotonate hindered amines without side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Temperature Control : Lower temperatures (0–20°C) reduce competing elimination pathways during Boc deprotection .

Q. What computational approaches predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the amino group’s electron density influences its reactivity in coupling reactions .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Focus on hydrogen bonding between the Boc carbonyl and active-site residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.